Ethyl 3-(2,3-difluorophenyl)-3-hydroxypropanoate
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Overview
Description
Ethyl 3-(2,3-difluorophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a difluorophenyl group attached to a hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2,3-difluorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2,3-difluorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(2,3-difluorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as sodium amide in liquid ammonia.
Major Products Formed:
Oxidation: 3-(2,3-difluorophenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(2,3-difluorophenyl)-3-hydroxypropanol.
Substitution: 3-(2,3-diaminophenyl)-3-hydroxypropanoate (example for amine substitution).
Scientific Research Applications
Ethyl 3-(2,3-difluorophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(2,3-difluorophenyl)-3-hydroxypropanoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The difluorophenyl group can enhance the compound’s binding affinity and selectivity, while the hydroxypropanoate moiety can interact with specific amino acid residues in the target protein.
Comparison with Similar Compounds
Ethyl 3-(2,3-dichlorophenyl)-3-hydroxypropanoate: Similar structure but with chlorine atoms instead of fluorine.
Ethyl 3-(2,3-dibromophenyl)-3-hydroxypropanoate: Similar structure but with bromine atoms instead of fluorine.
Ethyl 3-(2,3-dimethylphenyl)-3-hydroxypropanoate: Similar structure but with methyl groups instead of fluorine.
Uniqueness: Ethyl 3-(2,3-difluorophenyl)-3-hydroxypropanoate is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. Fluorine atoms can increase the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable compound in drug development and other applications.
Properties
Molecular Formula |
C11H12F2O3 |
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Molecular Weight |
230.21 g/mol |
IUPAC Name |
ethyl 3-(2,3-difluorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12F2O3/c1-2-16-10(15)6-9(14)7-4-3-5-8(12)11(7)13/h3-5,9,14H,2,6H2,1H3 |
InChI Key |
QEESKOZGQHOGRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C(=CC=C1)F)F)O |
Origin of Product |
United States |
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